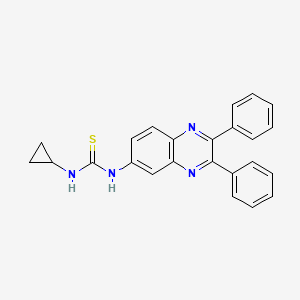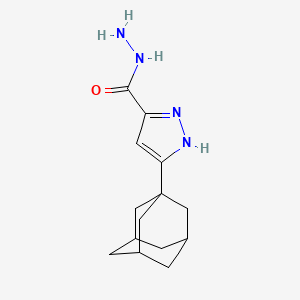
N-cyclopropyl-N'-(2,3-diphenyl-6-quinoxalinyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-N'-(2,3-diphenyl-6-quinoxalinyl)thiourea (CDPTU) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CDPTU is a thiourea derivative that has been shown to possess antitumor, anti-inflammatory, and antiviral properties. In
Aplicaciones Científicas De Investigación
N-cyclopropyl-N'-(2,3-diphenyl-6-quinoxalinyl)thiourea has been extensively studied for its potential therapeutic applications. It has been shown to possess antitumor properties and has been found to be effective against a variety of cancer cell lines. N-cyclopropyl-N'-(2,3-diphenyl-6-quinoxalinyl)thiourea has also been found to possess anti-inflammatory properties and has been shown to reduce inflammation in animal models of inflammatory diseases. Additionally, N-cyclopropyl-N'-(2,3-diphenyl-6-quinoxalinyl)thiourea has been found to possess antiviral properties and has been shown to be effective against a variety of viruses.
Mecanismo De Acción
The mechanism of action of N-cyclopropyl-N'-(2,3-diphenyl-6-quinoxalinyl)thiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-cyclopropyl-N'-(2,3-diphenyl-6-quinoxalinyl)thiourea has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins. This inhibition of MMP activity may contribute to N-cyclopropyl-N'-(2,3-diphenyl-6-quinoxalinyl)thiourea's antitumor and anti-inflammatory properties. Additionally, N-cyclopropyl-N'-(2,3-diphenyl-6-quinoxalinyl)thiourea has been shown to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes including cell proliferation and differentiation.
Biochemical and Physiological Effects
N-cyclopropyl-N'-(2,3-diphenyl-6-quinoxalinyl)thiourea has been found to have various biochemical and physiological effects. In animal models, N-cyclopropyl-N'-(2,3-diphenyl-6-quinoxalinyl)thiourea has been shown to reduce tumor growth and metastasis, reduce inflammation, and improve survival rates. N-cyclopropyl-N'-(2,3-diphenyl-6-quinoxalinyl)thiourea has also been shown to reduce the replication of various viruses, including HIV, influenza, and herpes simplex virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclopropyl-N'-(2,3-diphenyl-6-quinoxalinyl)thiourea has several advantages for use in lab experiments. It is a stable compound that can be synthesized in high purity. N-cyclopropyl-N'-(2,3-diphenyl-6-quinoxalinyl)thiourea has also been shown to be effective at low concentrations, making it a cost-effective option for lab experiments. However, N-cyclopropyl-N'-(2,3-diphenyl-6-quinoxalinyl)thiourea has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
For research on N-cyclopropyl-N'-(2,3-diphenyl-6-quinoxalinyl)thiourea include exploring its efficacy in animal models of various diseases, investigating its mechanism of action in more detail, and optimizing its synthesis to improve its solubility and reduce potential toxicity.
Conclusion
In conclusion, N-cyclopropyl-N'-(2,3-diphenyl-6-quinoxalinyl)thiourea is a chemical compound with potential therapeutic applications. Its antitumor, anti-inflammatory, and antiviral properties make it a promising candidate for further research. The synthesis method of N-cyclopropyl-N'-(2,3-diphenyl-6-quinoxalinyl)thiourea has been optimized to yield a high purity product, and its mechanism of action involves the inhibition of various enzymes and signaling pathways. While N-cyclopropyl-N'-(2,3-diphenyl-6-quinoxalinyl)thiourea has some limitations, its advantages make it a cost-effective option for lab experiments. Further research is needed to determine the full potential of N-cyclopropyl-N'-(2,3-diphenyl-6-quinoxalinyl)thiourea in treating various diseases.
Métodos De Síntesis
N-cyclopropyl-N'-(2,3-diphenyl-6-quinoxalinyl)thiourea can be synthesized through a multi-step process involving the reaction of quinoxaline with thiourea. The process involves the reaction of quinoxaline with cyclopropyl isocyanate to form the intermediate 2,3-diphenyl-6-(cyclopropylcarbamoyl)quinoxaline. This intermediate is then reacted with thiourea to form N-cyclopropyl-N'-(2,3-diphenyl-6-quinoxalinyl)thiourea. The synthesis of N-cyclopropyl-N'-(2,3-diphenyl-6-quinoxalinyl)thiourea has been optimized to yield a high purity product.
Propiedades
IUPAC Name |
1-cyclopropyl-3-(2,3-diphenylquinoxalin-6-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4S/c29-24(25-18-11-12-18)26-19-13-14-20-21(15-19)28-23(17-9-5-2-6-10-17)22(27-20)16-7-3-1-4-8-16/h1-10,13-15,18H,11-12H2,(H2,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVTOYTVFTCJODW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=S)NC2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-N'-(2,3-diphenyl-6-quinoxalinyl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amino]-2-propanol trihydrochloride](/img/structure/B5156063.png)
![2-bromo-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5156066.png)
![N-(4-ethoxyphenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5156084.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-{[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]amino}benzenesulfonamide](/img/structure/B5156094.png)
![4-[2-fluoro-5-(1-piperidinylsulfonyl)benzoyl]thiomorpholine](/img/structure/B5156099.png)
![({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)isopropyl(methyl)amine](/img/structure/B5156106.png)
![7,8-dimethyl-2-[(2-oxo-1,2-dihydro-3-quinolinyl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5156123.png)

![4-cyano-2-fluoro-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B5156133.png)
![5-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5156135.png)
![11-(4-hydroxy-3-methoxyphenyl)-3,3,8-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5156161.png)
![3,3'-{[4-(7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydro-4-quinolinyl)phenyl]imino}dipropanenitrile](/img/structure/B5156167.png)
![1-[3-(4-morpholinyl)propyl]-2-phenyl-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5156172.png)